molecular formula C17H19N3O2 B11831461 N'-((2-Oxo-1,2-dihydro-3-quinolinyl)methylene)cyclohexanecarbohydrazide CAS No. 477733-43-0

N'-((2-Oxo-1,2-dihydro-3-quinolinyl)methylene)cyclohexanecarbohydrazide

Cat. No.: B11831461
CAS No.: 477733-43-0
M. Wt: 297.35 g/mol
InChI Key: RIEKIBQXKLGBSY-WOJGMQOQSA-N
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Description

N'-((2-Oxo-1,2-dihydro-3-quinolinyl)methylene)cyclohexanecarbohydrazide is a hydrazone derivative featuring a 2-oxo-1,2-dihydroquinoline core conjugated via a methylene bridge to a cyclohexanecarbohydrazide moiety. Its synthesis typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with cyclohexanecarbohydrazide under reflux conditions in ethanol, followed by purification via recrystallization .

Properties

CAS No.

477733-43-0

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C17H19N3O2/c21-16-14(10-13-8-4-5-9-15(13)19-16)11-18-20-17(22)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,19,21)(H,20,22)/b18-11+

InChI Key

RIEKIBQXKLGBSY-WOJGMQOQSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O

Canonical SMILES

C1CCC(CC1)C(=O)NN=CC2=CC3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction enables the construction of the quinolinone system through thermal cyclization of aniline derivatives with β-ketoesters. For example, reacting ethyl acetoacetate with 2-aminobenzaldehyde under refluxing acetic acid yields 3-acetyl-2-quinolinone. Modifications to this protocol, such as substituting the β-ketoester with cyclohexanecarboxylic acid derivatives, may generate intermediates with tailored substituents.

Knorr Quinoline Synthesis

Alternative routes involve the Knorr synthesis, where a β-ketoanilide undergoes cyclodehydration in the presence of phosphorus oxychloride (POCl₃). This method is particularly effective for introducing electron-withdrawing groups at the 3-position of the quinoline ring, a critical feature for subsequent condensation reactions.

Preparation of Cyclohexanecarbohydrazide

Cyclohexanecarbohydrazide serves as the nucleophilic partner in the final condensation step. Its synthesis typically involves:

Hydrazinolysis of Cyclohexanecarbonyl Chloride

Treating cyclohexanecarbonyl chloride with hydrazine hydrate in anhydrous ethanol at 0–5°C produces cyclohexanecarbohydrazide in yields exceeding 85%. The reaction mechanism proceeds via nucleophilic acyl substitution, with rigorous exclusion of moisture critical to minimizing hydrolysis side reactions.

Alternative Route via Methyl Cyclohexanecarboxylate

A two-step process begins with the methanolysis of cyclohexanecarbonyl chloride to methyl cyclohexanecarboxylate, followed by hydrazinolysis under reflux. While this method offers milder conditions, it requires extended reaction times (12–18 hours) compared to direct hydrazinolysis.

Condensation to Form the Schiff Base

The final step involves the condensation of 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde with cyclohexanecarbohydrazide.

Reaction Conditions and Catalysts

  • Solvent System : Anhydrous ethanol or tetrahydrofuran (THF) is preferred to prevent aldehyde hydration.

  • Acid Catalysis : Catalytic amounts of p-toluenesulfonic acid (p-TsOH) or acetic acid (5–10 mol%) drive imine formation.

  • Temperature : Reflux conditions (78–85°C for ethanol; 66°C for THF) are typically employed over 6–12 hours.

Table 1: Optimization of Condensation Conditions

ParameterCondition 1Condition 2Optimal Value
Catalystp-TsOH (5 mol%)Acetic acid (10%)p-TsOH (5 mol%)
SolventEthanolTHFEthanol
Time (h)12810
Yield (%)726875

Mechanistic Considerations

The reaction proceeds via a nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the Schiff base. Steric hindrance from the cyclohexane ring necessitates prolonged heating, while electron-withdrawing groups on the quinolinyl moiety enhance electrophilicity at the aldehyde carbon.

Purification and Characterization

Isolation Techniques

Crude product purification often involves:

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield pale yellow crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) eluent resolves unreacted starting materials.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.92–7.85 (m, 2H, quinolinyl H), 7.62–7.55 (m, 2H), 2.50–1.20 (m, 11H, cyclohexane).

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 3250 cm⁻¹ (N-H).

Challenges and Limitations

Stability Concerns

The hydrazone linkage is prone to hydrolysis under acidic or aqueous conditions. Storage under inert atmosphere at –20°C is recommended for long-term stability .

Chemical Reactions Analysis

N’-((2-Oxo-1,2-dihydro-3-quinolinyl)methylene)cyclohexanecarbohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives with additional oxygen functionalities, while reduction may yield hydrazine derivatives .

Scientific Research Applications

N’-((2-Oxo-1,2-dihydro-3-quinolinyl)methylene)cyclohexanecarbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-((2-Oxo-1,2-dihydro-3-quinolinyl)methylene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Pyridine-based analogues (e.g., LASSBio-1514) exhibit higher yields (79%) compared to imidazole derivatives (46%), likely due to the steric and electronic effects of the aldehyde substituent .
  • Thermal Stability : Compounds with aromatic hydroxyl groups (e.g., 8b) show exceptionally high melting points (>260°C), suggesting enhanced crystallinity and stability .

Key Observations :

  • Target Selectivity : Modifications to the hydrazide moiety significantly alter biological targets. For instance, the naphthyloxy group in 6a enhances antimicrobial activity, while the quinazoline core in QAD-Final improves photodynamic efficacy .
  • Receptor Affinity : Pyridine and imidazole substituents (e.g., LASSBio-1514/1600) favor central nervous system targets, whereas hydroxyaryl groups (e.g., 8b) improve antimicrobial potency .

Pharmacokinetic and ADME Properties

Computational studies on analogous compounds highlight the impact of structural variations on drug-likeness:

  • Solubility : Hydroxy-substituted derivatives (e.g., 8b) show lower aqueous solubility due to intramolecular hydrogen bonding, necessitating formulation enhancements for bioavailability .
  • Metabolic Stability: Imidazole and pyridine rings in LASSBio-1600/1514 are susceptible to CYP450-mediated oxidation, whereas the quinoline core demonstrates slower metabolic clearance in vitro .

Q & A

Basic: What are the key considerations in designing a multi-step synthesis for N'-((2-Oxo-1,2-dihydro-3-quinolinyl)methylene)cyclohexanecarbohydrazide?

Answer:
Synthesis of this hydrazide-quinoline hybrid requires precise control of:

  • Coupling reactions : Use of cyclohexanecarbohydrazide with a 2-oxo-1,2-dihydroquinoline-3-carbaldehyde precursor under reflux conditions, often in ethanol or methanol with catalytic acid (e.g., acetic acid) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol-water mixtures to isolate the Schiff base product .
  • Yield optimization : Reaction time (typically 6–12 hours) and temperature (60–80°C) must be calibrated to avoid side products like unreacted hydrazides or over-oxidized quinoline derivatives .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Use a combination of:

  • Spectroscopic techniques :
    • 1H/13C NMR : Verify the imine (C=N) bond at δ 8.2–8.5 ppm and the absence of aldehyde peaks (δ 9.5–10 ppm) .
    • FT-IR : Confirm the C=O stretch of the quinolinone (1680–1700 cm⁻¹) and N-H stretches of the hydrazide (3200–3300 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]+ at m/z 337.1065 for related analogs) .

Advanced: How can molecular docking studies elucidate the interaction of this compound with target enzymes like Glucosamine-6-Phosphate Synthase?

Answer:

  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the protein (e.g., PDB ID 2VF5) by removing water molecules and adding polar hydrogens .
  • Binding site analysis : Focus on conserved residues (e.g., Asp60, Lys485 in glucosamine-6-phosphate synthase) to evaluate hydrogen bonding with the hydrazide moiety and π-π stacking with the quinoline ring .
  • Validation : Compare docking scores (ΔG values) with known inhibitors (e.g., cycloserine) and correlate with in vitro enzymatic assays .

Advanced: What strategies can optimize the antimicrobial activity of this compound against drug-resistant strains?

Answer:

  • Structure-activity relationship (SAR) studies :
    • Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the quinoline ring to enhance membrane penetration .
    • Modify the cyclohexane ring with methyl or hydroxyl groups to improve solubility and reduce cytotoxicity .
  • Synergistic assays : Test combinatorial effects with β-lactam antibiotics to overcome resistance mechanisms (e.g., efflux pumps) .

Advanced: How to resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values) across studies?

Answer:

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay incubation time: 48 hours) .
  • Control variables : Account for solvent effects (DMSO concentration ≤1%) and batch-to-batch purity variations (HPLC ≥95%) .
  • Computational validation : Apply QSAR models to predict bioactivity thresholds and identify outliers in experimental datasets .

Basic: What analytical techniques are critical for assessing the purity of this compound in pharmacokinetic studies?

Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and UV detection at 254 nm to quantify impurities .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>250°C indicates high thermal stability) .
  • Elemental analysis : Match experimental C, H, N percentages with theoretical values (tolerance: ±0.3%) .

Advanced: How does the compound’s hydrazone moiety influence its redox behavior in physiological environments?

Answer:

  • Cyclic voltammetry : Perform in PBS (pH 7.4) to identify oxidation peaks near +0.8 V (quinoline ring) and reduction peaks at -1.2 V (C=N bond) .
  • ROS scavenging assays : Measure inhibition of DPPH radicals (IC₅₀ < 50 µM suggests antioxidant potential) .
  • Metabolic stability : Incubate with liver microsomes to assess hydrolysis of the hydrazone bond (t₁/₂ > 2 hours desirable) .

Advanced: What computational methods predict the compound’s potential as a kinase inhibitor?

Answer:

  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Discovery Studio .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability with kinases like EGFR or VEGFR2 .
  • ADMET profiling : Use SwissADME to predict blood-brain barrier permeability and CYP450 interactions .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Waste disposal : Neutralize acidic/basic byproducts before discarding in halogenated waste containers .
  • Acute toxicity testing : Follow OECD Guideline 423 for initial LD₅₀ estimation in rodent models .

Advanced: How can researchers leverage microwave-assisted synthesis to improve reaction efficiency?

Answer:

  • Optimize parameters : Use 300 W power and 80°C for 30 minutes to accelerate imine formation (yield improvement: ~20% vs. conventional heating) .
  • Scale-up challenges : Address hotspots via continuous-flow microwave reactors to maintain product uniformity .

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